molecular formula C9H7ClO4 B6229241 6-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid CAS No. 70918-58-0

6-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

Cat. No.: B6229241
CAS No.: 70918-58-0
M. Wt: 214.60 g/mol
InChI Key: MNHNWDHFZWYPIJ-UHFFFAOYSA-N
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Description

6-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is an organic compound with the molecular formula C9H7ClO4. It is a derivative of 1,4-benzodioxine, featuring a chlorine atom at the 6th position and a carboxylic acid group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of ring-closing metathesis (RCM) reactions, which are catalyzed by nitro-Grela catalysts at ppm levels . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale RCM reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzodioxine derivatives.

Scientific Research Applications

6-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

IUPAC Name

6-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4/c10-5-1-2-6-7(3-5)13-4-8(14-6)9(11)12/h1-3,8H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHNWDHFZWYPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(O1)C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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